molecular formula C40H48N10Na4O17 B7908432 tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate

Cat. No.: B7908432
M. Wt: 1032.8 g/mol
InChI Key: ZCTCZKWJFTYNMZ-WKUCUCPSSA-J
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Description

It is a chemical compound with the molecular formula C₄₀H₄₈N₁₀Na₄O₁₇ and a mass of 1,032.279±0 dalton . This compound is primarily used in the medical field, particularly in chemotherapy for the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pemetrexed disodium hemipentahydrate involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques.

Industrial Production Methods

Industrial production of pemetrexed disodium hemipentahydrate is carried out in specialized facilities equipped to handle large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production methods are designed to be efficient and cost-effective while adhering to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Pemetrexed disodium hemipentahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of pemetrexed disodium hemipentahydrate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of pemetrexed disodium hemipentahydrate depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Pemetrexed disodium hemipentahydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pemetrexed disodium hemipentahydrate involves the inhibition of key enzymes involved in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. By inhibiting these enzymes, the compound disrupts the replication of cancer cells, leading to their death. The molecular targets include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Comparison with Similar Compounds

Pemetrexed disodium hemipentahydrate is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

    Methotrexate: Another antifolate chemotherapy agent, but with a different mechanism of action.

    Raltitrexed: Similar in its antifolate activity but used for different types of cancer.

    Pralatrexate: A similar compound with a slightly different chemical structure and clinical application.

Pemetrexed disodium hemipentahydrate stands out due to its specific enzyme inhibition profile and its efficacy in treating certain types of cancer .

Properties

IUPAC Name

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/q;;4*+1;;;;;/p-4/t2*13-;;;;;;;;;/m00........./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCZKWJFTYNMZ-WKUCUCPSSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N10Na4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1032.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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